Ethyl-d5-benzene
Overview
Description
Mechanism of Action
Target of Action
Ethylbenzene-d5, also known as Ethyl-d5-benzene, is a deuterium-labeled version of Ethylbenzene It’s known that ethylbenzene and its derivatives can have effects on the central nervous system .
Mode of Action
A study suggests that there is a non-genotoxic mechanism of action of ethylbenzene, providing evidence that mitochondria-mediated apoptosis could be responsible for certain effects .
Biochemical Pathways
Ethylbenzene-d5 is involved in the anaerobic degradation of ethylbenzene, which is of environmental concern and biochemical interest due to toxicity and novel reactions . The denitrifying strain EbN1 is unique in anaerobically degrading both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . Anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .
Pharmacokinetics
The compound’s boiling point is 136 °c (lit) and its density is 0908 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that ethylbenzene and its derivatives can have effects on the central nervous system . It’s also suspected of causing cancer if inhaled, swallowed, or in contact with skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethylbenzene-d5. It’s a highly flammable liquid and vapor . It’s harmful if inhaled and may be fatal if swallowed and enters airways . It’s recommended to handle it only outdoors or in a well-ventilated area, away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethylbenzene-d5 are not well-studied. It’s parent compound, ethylbenzene, is known to interact with various enzymes and biomolecules. For instance, the anaerobic degradation of ethylbenzene is initiated by a dehydrogenation to 1-phenyl ethanol . This process involves various enzymes, including ethylbenzene dehydrogenase .
Cellular Effects
The cellular effects of Ethylbenzene-d5 are not well-documented. Ethylbenzene, its non-deuterated counterpart, has been associated with various cellular effects. For example, it has been linked to eye and throat irritation, dizziness, and effects on the kidney .
Molecular Mechanism
Studies on ethylbenzene have shown that it undergoes a catalytic oxidation process, resulting in products such as acetophenone, benzaldehyde, and benzoic acid . Another study suggests that the oxidative dehydrogenation of ethylbenzene to styrene occurs over a V2O5/TiO2 catalyst .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ethylbenzene-d5 in laboratory settings. Studies on BTEX compounds (benzene, toluene, ethylbenzene, and xylene) suggest that these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
Information on the dosage effects of Ethylbenzene-d5 in animal models is scarce. A study on ethylbenzene showed that participants with exposure to benzene, ethylbenzene, and o-xylene had a higher risk of cancer .
Metabolic Pathways
Ethylbenzene is known to undergo anaerobic degradation, which involves a series of enzymatic reactions leading to the formation of benzoate or benzoyl-CoA .
Transport and Distribution
Studies suggest that BTEX compounds, including ethylbenzene, are primarily present in the air and can be transported from the soil phase to the atmospheric phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5-benzene can be synthesized through the deuteration of ethylbenzene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under elevated temperatures and pressures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylbenzene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5-benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetophenone-d5, benzaldehyde-d5, and benzoic acid-d5.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products
The major products formed from these reactions include deuterated derivatives of acetophenone, benzaldehyde, benzoic acid, and cyclohexane .
Scientific Research Applications
Ethyl-d5-benzene is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:
Comparison with Similar Compounds
Ethyl-d5-benzene can be compared with other deuterated compounds, such as:
Benzene-d5: A fully deuterated benzene used in NMR spectroscopy.
Ethyl-1,1-d2-benzene: A partially deuterated ethylbenzene with two deuterium atoms on the ethyl group.
Ethyl-1-13C-benzene: An ethylbenzene labeled with carbon-13 isotope.
This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in isotopic studies and analytical applications .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-ZBJDZAJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942443 | |
Record name | (~2~H_5_)Ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-26-5, 38729-11-2 | |
Record name | Benzene-d5, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020302265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20302-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 38729-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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